2-Methylphenyl-L-alanine
Description
2-Methylphenyl-L-alanine (CAS: 80126-53-0) is a non-proteinogenic amino acid derivative characterized by a methyl group substituted at the ortho position (2-methyl) of the phenyl ring attached to the L-alanine backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound’s structure, represented by the SMILES string OC(=O)[C@@H](Nc1ccccc1C)C, highlights its stereochemistry (L-configuration) and the methyl group’s position on the aromatic ring . This modification confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for modulating biological activity or stability .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-(2-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
DLAWSMCMCKJYCA-QMMMGPOBSA-N |
SMILES |
CC1=CC=CC=C1NC(C)C(=O)O |
Isomeric SMILES |
CC1=CC=CC=C1N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)O |
sequence |
A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methylphenyl-L-alanine with structurally related alanine derivatives, emphasizing key structural, physicochemical, and functional differences.
Key Findings from Comparative Analysis
Structural Effects on Hydrophobicity: The naphthyl derivative (C₁₃H₁₃NO₂·HCl) exhibits higher hydrophobicity than this compound due to its extended aromatic system, favoring membrane penetration in drug delivery . In contrast, 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine is highly polar, making it suitable for water-soluble therapeutics like methyldopa .
Steric and Electronic Modifications :
- N-Methyl-L-alanine lacks aromaticity but introduces conformational rigidity via N-methylation, altering peptide backbone flexibility .
- The thienyl group in 3-(2-Thienyl)-L-alanine introduces sulfur-mediated electronic effects, enhancing interactions with metal ions in enzyme active sites .
Biological Activity :
- α-Methyl substitutions (e.g., in 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine) reduce enzymatic degradation, prolonging therapeutic effects .
- Ortho-methyl groups in this compound hinder rotational freedom, stabilizing specific peptide conformations critical for receptor binding .
Synthetic Utility :
- 2-Methyl-N-(4-methylphenyl)-L-alanine demonstrates how para-substitution on the phenyl ring can fine-tune steric effects without compromising solubility, a balance valuable in asymmetric catalysis .
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